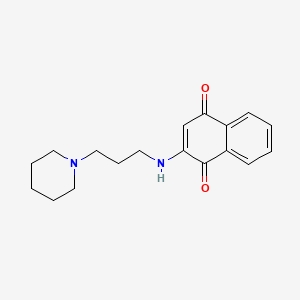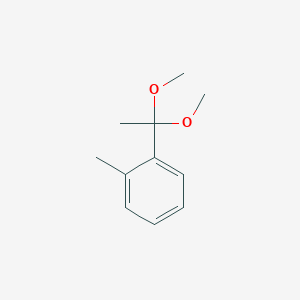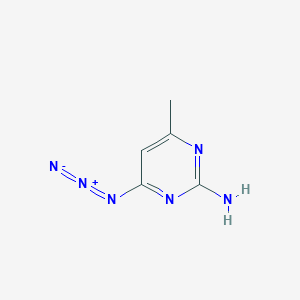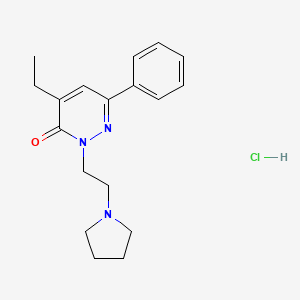
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.
Attachment of the pyrrolidinoethyl side chain: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or other functional groups, leading to various reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents, arylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. They could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
4-Ethyl-6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinoethyl side chain.
6-Phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the ethyl group.
4-Ethyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the phenyl group.
Uniqueness
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
CAS番号 |
32058-64-3 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
4-ethyl-6-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-2-15-14-17(16-8-4-3-5-9-16)19-21(18(15)22)13-12-20-10-6-7-11-20;/h3-5,8-9,14H,2,6-7,10-13H2,1H3;1H |
InChIキー |
WSZATYYDJMUHHV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NN(C1=O)CCN2CCCC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


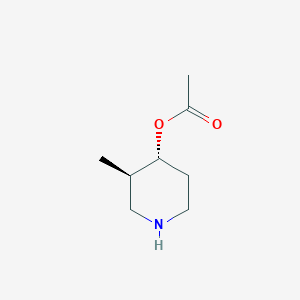
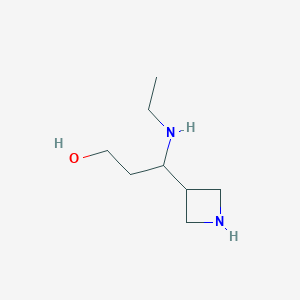
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
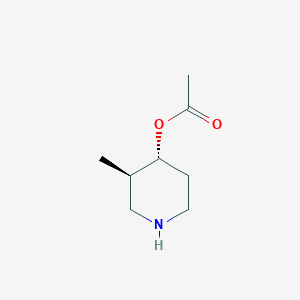
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)

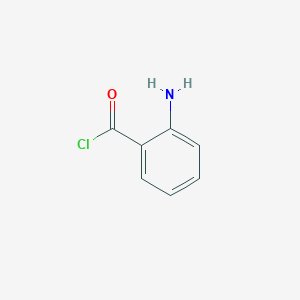

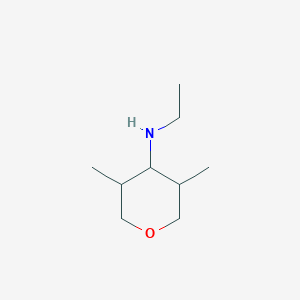
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
